molecular formula C9H6BrN3O B8359807 4-Bromocinnamoyl azide

4-Bromocinnamoyl azide

Cat. No. B8359807
M. Wt: 252.07 g/mol
InChI Key: HYRUDSODWCYZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947684B2

Procedure details

4-Bromocinnamic acid (7.45 g, 32.8 mmol) dissolved in acetone (150 mL) and stirred under nitrogen at 0° C. during addition of triethylamine (5.5 ml, 39.4 mmol), followed by ethyl chloroformate (3.76 ml, 39.4 mmol). Stirred reaction mixture at 0° C. for 1 hour, before adding a solution of sodium azide (3.19 g, 49.2 mmol) in water (16 mL) dropwise. Stirred reaction mixture at 0° C. for 1 hour, then room temperature for 1 hour, before pouring into water (1 L). The white precipitate was collected and washed repeatedly with water and dried (high vacuum, P2O5) to give 3-(4-bromophenyl)acryloyl azide (7.91 g, 31.3 mmol). 1H NMR (CDCl3) δ 7.66 (d, 1H), 7.55 (d, 2H), 7.40 (d, 2H), 6.41 (d, 1H). ESI MS (M+1)+: 251, 253 (Br).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
3.76 mL
Type
reactant
Reaction Step Three
Quantity
3.19 g
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.ClC(OCC)=O.[N-:26]=[N+:27]=[N-:28].[Na+]>CC(C)=O.O>[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([N:26]=[N+:27]=[N-:28])=[O:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
BrC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.76 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
3.19 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture at 0° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
Stirred
CUSTOM
Type
CUSTOM
Details
reaction mixture at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
WASH
Type
WASH
Details
washed repeatedly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (high vacuum, P2O5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.3 mmol
AMOUNT: MASS 7.91 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.